1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
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Overview
Description
1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C11H15NO·HCl It is a cyclopropane derivative that features a methoxyphenyl group attached to a cyclopropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxyphenyl)methyl]cyclopropan-1-amine hydrochloride.
Reduction: Formation of 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine.
Substitution: Formation of various substituted cyclopropan-1-amine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and methoxy functional groups. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
- 1-[(4-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
Uniqueness
1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYACEYXIZPNODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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